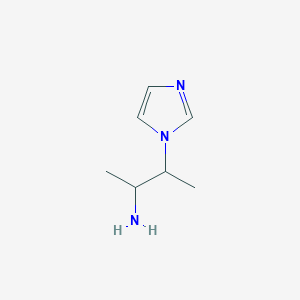

3-(1H-imidazol-1-yl)butan-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

927991-93-3 |

|---|---|

Molekularformel |

C7H13N3 |

Molekulargewicht |

139.20 g/mol |

IUPAC-Name |

3-imidazol-1-ylbutan-2-amine |

InChI |

InChI=1S/C7H13N3/c1-6(8)7(2)10-4-3-9-5-10/h3-7H,8H2,1-2H3 |

InChI-Schlüssel |

NCHJUTFMHWBNCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C)N1C=CN=C1)N |

Herkunft des Produkts |

United States |

Contextualization Within Chiral Amine and Imidazole Chemistry

The structure of 3-(1H-imidazol-1-yl)butan-2-amine positions it at the intersection of two significant classes of organic compounds: chiral amines and imidazoles.

Chiral Amines: These are amines containing a stereocenter, making them non-superimposable on their mirror images. Chiral amines are of immense importance in the pharmaceutical and fine chemical industries. nih.gov They are crucial components in a vast number of drugs, acting as key intermediates, resolving agents, or chiral auxiliaries in asymmetric synthesis. mdpi.com The development of catalytic methods for the enantioselective synthesis of chiral amines is a major focus of modern chemical research, aiming for high efficiency and sustainability. acs.org

Imidazole (B134444) Chemistry: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. uni.luresearchgate.net This structural motif is a privileged scaffold in medicinal chemistry, found in numerous natural products, like the amino acid histidine, and a wide array of synthetic drugs. uni.lu The imidazole ring's unique electronic and steric properties, including its ability to act as a hydrogen bond donor and acceptor, allow it to interact with various biological targets. vulcanchem.comresearchgate.net Its derivatives have been explored for a multitude of therapeutic applications. mdpi.comnih.gov

Rationale for Academic Investigation of 3 1h Imidazol 1 Yl Butan 2 Amine

A definitive, documented rationale for the specific academic investigation of 3-(1H-imidazol-1-yl)butan-2-amine is not available in the public domain. Typically, a compound with this structure would attract interest due to the combined properties of its chiral amine and imidazole (B134444) components. Hypothetically, research could be driven by its potential use as a novel chiral ligand in asymmetric catalysis, where the imidazole moiety could coordinate to a metal center while the chiral amine backbone induces stereoselectivity. nih.govnih.gov Another avenue of investigation could be its potential biological activity, given that many imidazole-containing compounds interact with physiological targets. mdpi.comprepchem.com

Overview of Research Scope and Objectives

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. The primary C-N bond of the amine and the C-N bond of the imidazole (B134444) are the most logical points for disconnection. researchgate.net

Route A focuses on the formation of the amine group as the key step. This involves the disconnection of the C-N bond at the C2 position of the butane (B89635) chain, leading to a precursor ketone, 3-(1H-imidazol-1-yl)butan-2-one. This ketone can be further disconnected at the imidazole C-N bond, yielding imidazole and a suitable four-carbon electrophile such as 3-halobutan-2-one.

Route B prioritizes the formation of the imidazole ring. This approach is less common for simple imidazoles and would involve a more complex multi-component strategy, potentially from a 1,2-diaminobutane (B1606904) derivative and a one-carbon carbonyl equivalent.

Given the availability of starting materials and the prevalence of nucleophilic substitution reactions involving imidazole, Route A represents a more practical and straightforward synthetic strategy.

Development of Chemical Synthetic Pathways

Based on the more favorable retrosynthetic route, the development of a chemical pathway to this compound would likely proceed through the synthesis and subsequent amination of an imidazolyl-substituted butanone.

Multi-component Reactions for Imidazole-Amine Linkages

While a direct multi-component reaction (MCR) to form this compound in a single step is challenging, MCRs can be employed to construct the core imidazolyl ketone intermediate. nih.govresearchgate.netmdpi.com For instance, a reaction involving an aldehyde, a primary amine, and an isocyanide could potentially be adapted to form a substituted imidazole ring, although controlling the substitution pattern to match the target structure would be complex. researchgate.net

A more direct approach involves the reaction of imidazole with a pre-functionalized butane derivative. The synthesis of the related compound, 3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one, has been reported via the reaction of imidazole with α-chloropinacolin in the presence of potassium carbonate in acetone. prepchem.com This suggests a similar strategy for the synthesis of 3-(1H-imidazol-1-yl)butan-2-one, the key precursor to the target amine. This reaction would involve the nucleophilic attack of imidazole on a 3-halobutan-2-one.

Optimization of Reaction Conditions and Yields

The synthesis of the key intermediate, 3-(1H-imidazol-1-yl)butan-2-one, would require optimization of several reaction parameters to maximize the yield. Drawing parallels from similar reported syntheses, the choice of solvent, base, and temperature would be critical.

| Parameter | Variation | Expected Outcome |

| Solvent | Aprotic polar (e.g., Acetone, DMF) vs. Protic (e.g., Ethanol) | Aprotic polar solvents are generally preferred for SN2 reactions involving imidazole to avoid solvation of the nucleophile. |

| Base | Inorganic (e.g., K2CO3, NaH) vs. Organic (e.g., Triethylamine) | A strong, non-nucleophilic base is required to deprotonate imidazole and facilitate the substitution. |

| Temperature | Room Temperature vs. Reflux | Increased temperature generally accelerates the reaction rate, but may also lead to side products. |

| Leaving Group | Cl vs. Br vs. I | Bromide or iodide are typically better leaving groups than chloride, potentially leading to higher yields and faster reaction times. |

The subsequent conversion of the ketone to the amine via reductive amination would also necessitate careful optimization. This reaction typically involves the formation of an imine or oxime intermediate followed by reduction.

| Reductive Amination Step | Reagents and Conditions |

| Imine/Oxime Formation | Ammonia or hydroxylamine (B1172632) in a suitable solvent (e.g., ethanol). |

| Reduction | Sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2/Pd-C). |

Optimizing the pH, temperature, and choice of reducing agent would be crucial to achieve a high yield of the desired this compound.

Stereocontrolled Synthesis Strategies for Chiral Resolution

Since this compound possesses a stereocenter at the C2 position, its synthesis as a single enantiomer requires stereocontrolled methods. This can be achieved through asymmetric catalysis or by using chiral auxiliaries. wikipedia.org

Asymmetric reduction of the intermediate imine, formed from 3-(1H-imidazol-1-yl)butan-2-one and ammonia, is a powerful strategy to obtain an enantiomerically enriched product. This can be accomplished using chiral catalysts.

One approach is the use of chiral boranes, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric reduction of the ketone to a chiral alcohol, which can then be converted to the amine with retention of stereochemistry. youtube.com

Alternatively, direct asymmetric reductive amination can be performed using a chiral catalyst. Chiral phosphoric acids or transition metal complexes with chiral ligands have been shown to be effective in catalyzing the enantioselective reduction of imines. beilstein-journals.orgnih.gov

Another well-established method for stereocontrolled synthesis is the use of chiral auxiliaries. sigmaaldrich.comresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen of the imidazole ring or used to form a chiral imine derivative. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, could be reacted with the ketone intermediate to form a chiral imine. Subsequent reduction of this imine would lead to a diastereomeric mixture of amines. The diastereomers can be separated, and the chiral auxiliary can then be cleaved to yield the enantiomerically pure target amine.

Commonly used chiral auxiliaries that could be adapted for this synthesis include Evans oxazolidinones and pseudoephedrine-derived amides. scielo.org.mxnih.gov The choice of auxiliary and the specific reaction conditions would determine the diastereoselectivity of the key bond-forming step.

An in-depth examination of the chemical compound this compound reveals a landscape rich with advanced synthetic strategies. This article focuses exclusively on the methodologies employed for its creation, with particular emphasis on stereocontrol, biocatalytic routes, and the integration of green chemistry principles.

Mechanistic Studies of Biological Interactions Non Human, Pre Clinical Models

Elucidation of Molecular Target Engagement and Modulatory Effects

The imidazole (B134444) scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to interact with a variety of molecular targets, including enzymes and receptors.

Studies on various imidazole derivatives have demonstrated their potential as enzyme inhibitors. For instance, imidazole itself has been shown to inhibit GH1 β-glucosidase through a partial competitive mechanism, reducing the substrate affinity approximately threefold. nih.gov Computational docking suggested that imidazole interacts with residues within the active site of the enzyme. nih.gov

Furthermore, specific imidazole derivatives have been developed as potent inhibitors of various enzymes. Novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as inhibitors of vascular adhesion protein-1 (VAP-1), an enzyme implicated in inflammatory conditions. nih.govresearchgate.net One such derivative demonstrated a high inhibitory potency with an IC50 value of 0.019 μM for human VAP-1 and 0.0051 μM for rat VAP-1. nih.gov

Other research has focused on the inhibition of histidine decarboxylase by imidazole-containing butanone derivatives and aromatase by other imidazole compounds, highlighting the versatility of the imidazole scaffold in designing enzyme-specific inhibitors. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Imidazole Derivatives

| Imidazole Derivative Class | Target Enzyme | Inhibition Mechanism/Potency | Reference |

|---|---|---|---|

| Imidazole | GH1 β-glucosidase | Partial competitive inhibition | nih.gov |

| 1H-Imidazol-2-amines | Vascular Adhesion Protein-1 (VAP-1) | Potent inhibition (IC50 in nM range) | nih.govresearchgate.net |

| Imidazole-containing butanones | Histidine Decarboxylase | Inhibition | nih.gov |

The imidazole ring is a key structural component of histamine (B1213489), a critical neurotransmitter and modulator of immune responses. This has led to the investigation of imidazole derivatives as ligands for histamine receptors. For example, diaminopyrimidine derivatives that include an amine substituent have demonstrated an affinity for histamine H₃ receptors. vulcanchem.com The presence of the imidazole moiety is considered a significant factor for this receptor binding. vulcanchem.comnih.govresearchgate.net Studies on the replacement of the imidazole ring in known histamine H₃-receptor antagonists often lead to a decrease in affinity, underscoring the importance of this heterocycle for receptor interaction. nih.gov

The ability of imidazole-containing compounds to interact with other crucial biomolecules has also been explored. Research on pyrrole-imidazole polyamides has shown that these molecules can bind to the minor groove of DNA. nih.gov This interaction is sequence-specific and can modulate the transcription of select genes, indicating a direct influence on genetic material. nih.gov

Cellular Pathway Modulation in In Vitro Systems

The engagement of molecular targets by imidazole derivatives can lead to the modulation of various cellular signaling pathways, which has been observed in numerous in vitro studies.

Several studies have implicated imidazole derivatives in the modulation of key cellular signaling pathways. For instance, certain imidazole derivatives have been found to interfere with the Wnt/β-catenin signaling pathway in myeloid leukemia cell lines. nih.govnih.gov This interference was associated with a reduction in cell proliferation. nih.govnih.gov

In another study, a cyclometalated iridium(III) complex featuring an imidazole-isatin ligand was shown to suppress macrophage migration inhibitory factor (MIF) and transforming growth factor-beta (TGF-β) signaling. acs.orgacs.org Furthermore, imidazoline-based compounds have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression. nih.gov

The modulation of cellular pathways by imidazole derivatives is often reflected in changes in gene and protein expression profiles.

A study utilizing a pyrrole-imidazole polyamide that binds to DNA demonstrated significant changes in gene expression in a tumor xenograft model. nih.gov RNA sequencing revealed that 2.8% of the interrogated genes showed a statistically significant change in expression, with some genes being repressed and others upregulated. nih.gov

Proteomic analysis of cells treated with an iridium(III)-isatin complex containing an imidazole ligand revealed the upregulation of proteins such as S100-A8, RAB27A, and Galectin-1, and the downregulation of antioxidant proteins like peroxiredoxins and superoxide (B77818) dismutase. acs.orgacs.org

In the context of leukemia, imidazole derivatives have been shown to downregulate the expression of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, including c-Myc and Axin2. nih.govnih.gov Additionally, the γ-secretase inhibitor nirogacestat, which contains an imidazole moiety, has been found to influence the expression of Notch-related genes and decrease the expression of β-actin. wikipedia.org

Table 2: Modulation of Gene and Protein Expression by Imidazole Derivatives

| Imidazole Derivative Class | Cell/System Type | Key Genes/Proteins Modulated | Effect | Reference |

|---|---|---|---|---|

| Pyrrole-imidazole polyamide | Tumor xenograft | Various genes | Up- and down-regulation | nih.gov |

| Iridium(III)-isatin complex | Cancer cells | S100-A8, RAB27A, Galectin-1 | Upregulation | acs.orgacs.org |

| Iridium(III)-isatin complex | Cancer cells | Peroxiredoxins, Superoxide dismutase | Downregulation | acs.orgacs.org |

| Imidazole derivatives | Myeloid leukemia cells | AXL-RTK, c-Myc, Axin2 | Downregulation | nih.govnih.gov |

Phenotypic Screening and High-Content Analysis

Phenotypic screening is a critical approach in drug discovery that assesses the effects of a compound on cell morphology and function without a preconceived target. This method, often coupled with high-content analysis, allows for the unbiased identification of compounds that induce a desired cellular phenotype, such as promoting neurite outgrowth or inhibiting cancer cell proliferation. While imidazole-based compounds have been subjected to such screening to identify novel therapeutic agents, no studies have been published that specifically detail the phenotypic effects of 3-(1H-imidazol-1-yl)butan-2-amine.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. These studies typically involve the synthesis and testing of a series of analogs to determine the contributions of different functional groups and their positions.

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring and any associated side chains. For instance, modifying substituents can impact a compound's potency, selectivity, and pharmacokinetic properties. Without experimental data for this compound and its analogs, it is not possible to delineate the effects of positional changes or different substituents on its potential biological activity.

Stereochemical Influence on Target Interaction

The presence of a chiral center in this compound at the second carbon of the butane (B89635) chain suggests that its stereoisomers could exhibit different biological activities. The three-dimensional arrangement of atoms is often crucial for optimal interaction with biological targets. However, no studies have been found that investigate the synthesis of the individual stereoisomers of this compound or evaluate their differential effects on any biological target.

Pre-clinical In Vivo Efficacy and Mechanism in Animal Models (Non-Human)

Pre-clinical in vivo studies in animal models are essential for evaluating the efficacy and safety of a potential drug candidate before it can be considered for human trials. These studies also help in understanding the compound's mechanism of action in a whole organism.

Target Engagement Validation in Relevant Biological Systems

Once a potential target is identified, it is crucial to confirm that the compound engages with this target in a relevant biological system. This can be achieved through various techniques, such as using radiolabeled ligands or biomarker analysis. For this compound, no biological targets have been identified in the literature, and therefore, no target engagement studies have been reported.

Mechanistic Biomarker Identification and Validation

Biomarkers are measurable indicators of a biological state or condition and are critical for monitoring the effect of a drug and understanding its mechanism of action. The identification and validation of mechanistic biomarkers are key steps in pre-clinical development. As there are no reported in vivo studies for this compound, no associated mechanistic biomarkers have been identified or validated.

Efficacy in Disease Models

To evaluate the potential therapeutic applications of this compound, it would first be necessary to test its effectiveness in various non-human disease models. The selection of these models would be guided by computational predictions of the compound's potential targets and its structural similarities to other known bioactive molecules.

Given the prevalence of the imidazole scaffold in anticancer agents, initial studies would likely focus on oncology. For example, researchers might investigate the compound's ability to inhibit tumor growth in mouse xenograft models implanted with human cancer cell lines. The choice of cell lines would be critical and could include those representing common cancers such as breast, lung, colon, and prostate cancer. Key parameters to be measured would include tumor volume and weight over time, as well as survival rates of the animal models.

Beyond cancer, other potential therapeutic areas could be explored based on the broader activities of imidazole-containing compounds. These might include inflammatory diseases, neurodegenerative disorders, or infectious diseases. For each potential application, specific and well-established animal models would be employed to assess the in vivo efficacy of this compound.

Ex Vivo Analysis of Tissue and Organ Response

Following or in parallel with in vivo studies, ex vivo analyses would provide more detailed insights into the compound's effects on specific tissues and organs. This methodology involves the culture of tissues or organs outside the living organism, allowing for a more controlled investigation of the compound's direct effects.

For instance, if in vivo studies suggest an anticancer effect, tumor biopsies from treated and untreated animals could be analyzed ex vivo. Techniques such as immunohistochemistry and immunofluorescence would be used to detect changes in protein expression and cellular localization related to key cancer pathways, like apoptosis (programmed cell death), proliferation, and angiogenesis (new blood vessel formation).

Furthermore, organoid technology, which involves growing three-dimensional "mini-organs" from stem cells, could be a powerful tool. Tumor organoids derived from patient samples could be used to test the efficacy of this compound in a more patient-relevant setting. Similarly, organoids of healthy tissues, such as the liver and kidney, would be crucial for assessing potential off-target toxicities.

The data gathered from these ex vivo analyses would be essential for understanding the mechanism of action of this compound and for making informed decisions about its potential for further clinical development.

Advanced Analytical Characterization in Research Applications

Spectroscopic Techniques for Structural Elucidation of Interactions

Spectroscopy is a cornerstone of chemical analysis, providing deep insights into molecular structure and behavior. For 3-(1H-imidazol-1-yl)butan-2-amine, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) are indispensable for detailed characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure of molecules in solution and for observing their interactions with other molecules, such as biological macromolecules. In the context of this compound, NMR can be used to understand how it binds to a target protein. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are particularly useful.

For instance, in a hypothetical binding study, the chemical shifts of the protons in this compound would be monitored upon the addition of a target protein. Protons on the compound that are in close proximity to the protein's binding pocket would show significant changes in their NMR signals, either through a change in chemical shift or through signal broadening. This allows for the mapping of the binding epitope of the ligand.

| Proton | Typical ¹H Chemical Shift (ppm) | Observed Shift Change upon Binding (Δδ, ppm) |

| Imidazole (B134444) H2 | ~7.7 | 0.5 |

| Imidazole H4 | ~7.1 | 0.4 |

| Imidazole H5 | ~6.9 | 0.3 |

| CH (amine) | ~3.2 | 0.1 |

| CH (imidazole) | ~4.1 | 0.6 |

| CH₃ (amine) | ~1.1 | 0.05 |

| CH₃ (imidazole) | ~1.3 | 0.2 |

This table represents hypothetical data for illustrative purposes.

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. In non-human in vitro or in vivo studies, MS is critical for identifying metabolites of this compound. By incubating the compound with liver microsomes, for example, and analyzing the resulting mixture with liquid chromatography-mass spectrometry (LC-MS), researchers can identify metabolic products such as hydroxylated or N-oxidized species.

Furthermore, high-resolution mass spectrometry can be employed to detect and characterize covalent adducts that this compound might form with proteins. This is achieved by digesting the protein-adduct complex and analyzing the resulting peptides. The mass increase of a specific peptide would indicate the location and nature of the covalent modification.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. Since this compound is a chiral molecule, existing as different enantiomers, CD spectroscopy is an invaluable tool for assessing its chiral purity. Each enantiomer will produce a unique CD spectrum, and the spectrum of a mixture can be used to determine the enantiomeric excess.

Additionally, CD can provide information about the secondary structure of a target protein upon binding of this compound. Changes in the protein's CD spectrum in the far-UV region (190-250 nm) can indicate alterations in its alpha-helix and beta-sheet content, suggesting a conformational change induced by the ligand binding.

Chromatographic Methods for Separation and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which can exist as multiple stereoisomers, chromatographic methods are essential for both analytical and preparative purposes.

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, it is crucial to be able to separate and quantify the enantiomers of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

This table represents a typical chiral HPLC method for illustrative purposes.

Once an effective analytical separation method is developed, it can be scaled up to preparative chromatography to isolate larger quantities of each isomer for further research. Preparative HPLC uses larger columns and higher flow rates to process more material. The separated isomers can then be collected in fractions, and their purity is confirmed using analytical chromatography. This allows for the individual biological evaluation of each stereoisomer of this compound.

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used in structural biology to determine the three-dimensional atomic structure of molecules, including protein-ligand complexes. frontiersin.orgnih.gov These methods are central to structure-based drug design, as they provide high-resolution insights into how a compound like this compound would interact with its biological target. nih.govthermofisher.comnih.gov

For X-ray crystallography, the protein-ligand complex must first be crystallized. This can be achieved through co-crystallization or by soaking the ligand into pre-existing protein crystals. springernature.comspringernature.com The resulting crystal is then exposed to a focused X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov

Cryo-EM has emerged as a complementary and increasingly popular technique, especially for large protein complexes or those resistant to crystallization. nih.govcreative-diagnostics.com In this method, the sample is rapidly frozen in vitreous ice, preserving its near-native state, and then imaged using an electron microscope. creative-diagnostics.com Thousands of 2D projection images are then computationally reconstructed into a 3D model of the complex. frontiersin.org

Determination of Binding Modes and Interaction Interfaces

The primary goal of a crystallographic or cryo-EM study of a this compound-target complex would be to precisely define its binding mode. This includes identifying the specific amino acid residues in the target's binding pocket that interact with the compound and characterizing the nature of these interactions. researchgate.netresearchgate.net

The imidazole ring is a key functional group capable of various interactions. It can act as a hydrogen bond donor (via the N-H) and acceptor (via the lone pair on the other nitrogen atom). nih.gov It can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The butan-amine portion of the molecule can form additional hydrogen bonds and van der Waals contacts.

For illustrative purposes, crystallographic data from related imidazole-containing compounds demonstrate the types of interactions that can be identified. For example, the crystal structure of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine reveals strong intermolecular N-H···N hydrogen bonds. researchgate.netunirioja.es Similarly, the structure of rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol shows intermolecular O—H···N hydrogen bonds and weaker C—H···π interactions that stabilize the crystal packing. nih.gov These examples highlight the detailed interfacial data that would be obtained for a this compound complex.

Table 1: Illustrative Interaction Data from Related Imidazole Compounds

| Compound Name | Interaction Type | Interacting Groups | Significance in Binding |

|---|---|---|---|

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | Hydrogen Bond | Amine N-H with Imidazole N | Key for molecular association and orientation. researchgate.netunirioja.es |

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | π-π Stacking | Quinazoline and Imidazole rings | Contributes to the stability of the packed structure. researchgate.net |

| rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol | Hydrogen Bond | Alcohol O-H with Imidazole N | Links molecules into chains within the crystal lattice. nih.gov |

| rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol | C-H···π Interaction | Aliphatic C-H with Imidazole Ring | Enhances crystal packing stability. nih.gov |

Analysis of Induced Conformational Changes

Binding of a ligand like this compound to its target protein often induces conformational changes in both the ligand and the protein. wordpress.comnih.gov These changes are critical for biological function and can be meticulously analyzed by comparing the crystal structures of the protein in its unbound (apo) and bound (holo) states. elifesciences.org

Table 2: Torsional Angles of a Model Imidazole-Alanine Compound in Different Conformations

| Conformation Name | Torsion Angle φ (°) | Torsion Angle ψ (°) | Reference |

|---|---|---|---|

| αRτ | -75 | -114 | nih.govresearchgate.net |

| C7eq | -75 | 66 | nih.govresearchgate.net |

| C5 | -165 | -178 | nih.govresearchgate.net |

| β2 | ~ -165 | ~ -3 | nih.govresearchgate.net |

From the protein's perspective, ligand binding can cause subtle side-chain rearrangements or more dramatic domain movements. wordpress.comnih.gov These induced-fit adjustments can optimize the interaction interface, leading to higher binding affinity, or trigger downstream signaling events. High-resolution structural data from X-ray crystallography or cryo-EM would reveal these changes, showing, for example, the movement of a flexible loop to cap the binding site or the reorientation of key amino acid side chains to form new hydrogen bonds with the imidazole ring or amine group of the compound. nih.gov This information is invaluable for understanding the mechanism of action and for designing improved second-generation compounds.

Future Directions and Research Perspectives

Development of Next-Generation Imidazole-Amine Scaffolds

The development of new molecules based on the 3-(1H-imidazol-1-yl)butan-2-amine framework is a primary area of future research. Scientists are exploring the synthesis of derivatives with modified imidazole (B134444) or amine components to create a library of compounds with diverse properties. This involves introducing different substituents to the imidazole ring or altering the alkyl chain of the butan-amine portion. The goal is to systematically study how these structural modifications influence the compound's chemical and physical properties, as well as its potential interactions with biological systems. This approach allows for the fine-tuning of the molecule's characteristics for specific applications.

Exploration of Novel Therapeutic or Catalytic Applications (at a fundamental research level)

At a fundamental research level, the exploration of novel applications for this compound and its derivatives is a key focus. The presence of both a basic amine group and an aromatic imidazole ring suggests potential for this compound to act as a ligand for metal complexes, which could have applications in catalysis. The imidazole moiety is a common feature in many biologically active molecules, prompting investigations into the potential of this compound as a building block in the synthesis of new therapeutic agents. Researchers are interested in its potential interactions with biological targets, which could pave the way for the development of new classes of drugs.

Integration with Advanced Bio-Computational Methodologies

The use of advanced bio-computational methodologies is becoming increasingly important in chemical research. In the context of this compound, computational tools can be used to predict the properties and potential activities of its derivatives. Molecular docking simulations can help to identify potential biological targets by modeling how the compound might bind to proteins or other macromolecules. Quantum chemical calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new synthetic routes and the prediction of catalytic activity. These computational approaches can accelerate the research and development process by prioritizing the most promising candidates for laboratory synthesis and testing.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound creates opportunities for collaboration across different scientific disciplines. Organic chemists can work on the synthesis of new derivatives, while biochemists and pharmacologists can investigate their biological activities. Collaboration with computational chemists can provide theoretical insights to guide experimental work. Furthermore, materials scientists may explore the potential of incorporating these imidazole-amine scaffolds into new materials with specific functional properties. Such interdisciplinary approaches are crucial for fully realizing the potential of this and related compounds.

Q & A

Q. What are the key factors influencing the synthesis of 3-(1H-imidazol-1-yl)butan-2-amine and related imidazole derivatives?

The synthesis of imidazole-containing compounds often depends on the choice of reactants and reaction conditions. For example, acyl chlorides (e.g., m-toluoyl chloride) favor amide formation due to their reactivity as electrophiles, while carboxylic acids (e.g., m-toluic acid) in polyphosphoric acid at high temperatures promote cyclization to benzimidazoles . The presence of a good leaving group (e.g., chloride in acyl chlorides) and protonating agents (e.g., polyphosphoric acid) significantly directs product selectivity.

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation typically involves a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : - and -NMR provide details on hydrogen and carbon environments, including imidazole ring protons (δ ~7.0–8.5 ppm) and amine/amide linkages.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and packing interactions. For example, hydrogen atoms on nitrogen can be located via difference Fourier maps and refined with restraints (e.g., d(N–H) = 0.90 Å) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Common methods include:

- Column Chromatography : Silica gel with gradients of polar solvents (e.g., ethyl acetate/hexane).

- Recrystallization : Using ethanol or toluene to obtain high-purity crystals, as demonstrated in benzimidazole syntheses .

- Distillation : For volatile intermediates, though less common for polar amines.

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in catalytic or biological systems?

DFT calculations (e.g., using hybrid functionals like B3LYP) model electronic properties such as frontier molecular orbitals (HOMO/LUMO), which predict nucleophilic/electrophilic sites. For example, exact-exchange terms in DFT improve accuracy for thermochemical properties like atomization energies (average deviation ~2.4 kcal/mol) . Such models can guide the design of derivatives with tailored redox or binding properties.

Q. What experimental and theoretical approaches resolve contradictions in reported reaction yields for imidazole-functionalized amines?

Discrepancies in yields may arise from variations in temperature, solvent, or catalyst loading. Systematic studies should:

- Vary Reaction Parameters : Test solvents (e.g., toluene vs. DMF), temperatures (reflux vs. room temperature), and catalysts (e.g., hexadecyltrimethylammonium bromide for N-arylation ).

- Monitor Reaction Progress : Use TLC or HPLC to identify intermediates and optimize reaction times .

- Validate Mechanistic Hypotheses : Compare experimental outcomes with DFT-predicted activation barriers for competing pathways .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- In Vitro Assays : Screen for antimicrobial, anticancer, or receptor-binding activity. For example, dual histamine H1/H4 receptor ligands were characterized via competitive binding assays .

- Structure-Activity Relationship (SAR) : Modify substituents on the imidazole or amine moieties and correlate changes with activity. For instance, trifluoromethyl groups enhance metabolic stability .

- Molecular Docking : Simulate interactions with target proteins (e.g., uPAR for anticancer compounds ).

Q. What strategies enable the incorporation of this compound into functional materials (e.g., polymers or sensors)?

- Copolymerization : Use acrylamide derivatives (e.g., poly(N-(3-(1H-imidazol-1-yl)propyl)acrylamide) ) to create thermoresponsive polymers.

- Coordination Chemistry : Imidazole’s nitrogen atoms can bind metal ions (e.g., Ru or Pt complexes ), enabling applications in catalysis or photoluminescence.

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Imidazole Derivatives

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.